molecular formula C15H13Cl2NO5S B2368011 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid CAS No. 380341-80-0

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Cat. No.: B2368011
CAS No.: 380341-80-0
M. Wt: 390.23
InChI Key: UBECYVCXPYMEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid (CAS 380341-80-0) is a high-purity synthetic benzoic acid derivative of significant interest in medicinal chemistry research . With a molecular formula of C 15 H 13 Cl 2 NO 5 S and a molecular weight of 390.24 g/mol, this compound serves as a key intermediate and precursor for the development of novel therapeutic agents . This compound is structurally categorized as a lasamide (2,4-dichloro-5-sulfamoylbenzoic acid) derivative, a core structure known for its role in creating potent inhibitors of human carbonic anhydrase (hCA) enzymes . Recent studies in 2024 have synthesized and evaluated a focused library of oxime ester derivatives based on this scaffold, demonstrating potent in vitro inhibition against tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII . These transmembrane isoforms are critical drug targets in oncology due to their role in tumor proliferation and metastasis, making this benzoic acid derivative a valuable starting point for developing new anticancer therapeutics . The lead derivative from this study exhibited notable selectivity for the tumor-associated isoforms over cytosolic isoenzymes, and in silico studies have elucidated its binding mode within the enzyme active sites . The synthetic route for this class of compounds involves sulfamoyl benzoic acid chemistry, as detailed in patent literature . The product is offered explicitly For Research Use Only, catering to pharmaceutical development, biochemical assay development, and academic research programs focused on enzyme inhibition and cancer biology . Researchers can utilize this compound as a building block for creating novel oxime ester derivatives containing Schiff bases or as a reference standard in analytical studies .

Properties

IUPAC Name

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO5S/c1-2-23-10-5-3-9(4-6-10)18-24(21,22)14-7-11(15(19)20)12(16)8-13(14)17/h3-8,18H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBECYVCXPYMEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Sulfonation

The synthesis typically begins with 2,4-dichlorobenzoic acid or its trichloride derivative (2,4-dichlorobenzotrichloride ) as the primary precursor. The choice of starting material influences subsequent steps:

  • 2,4-Dichlorobenzotrichloride reacts with chlorosulfonic acid (ClSO₃H) in the presence of a catalyst (e.g., sulfuric acid) at 135–150°C for 4–6 hours . This step introduces the sulfonyl chloride group at position 5, yielding 2,4-dichloro-5-sulfurylchlorobenzoic acid (Compound II in CN101066943A).
  • Alternatively, 2,4-dichlorobenzoic acid undergoes direct sulfonation with chlorosulfonic acid using sodium sulfate as a catalyst at 145°C , producing 2,4-dichloro-5-carboxybenzenesulfonyl chloride .

Critical Parameters :

  • Molar ratios: 1:4–10 (starting material : chlorosulfonic acid).
  • Catalyst loading: 0.7–1.0 equivalents of sulfuric acid.
  • Reaction temperature control to prevent over-sulfonation or decomposition.

Intermediate Isolation and Purification

Post-sulfonation, the reaction mixture is quenched in ice-cold water to precipitate the sulfonyl chloride intermediate. Filtration and washing with cold water remove excess acid and catalysts. The intermediate is typically a white solid with >99% purity by HPLC.

Amination with 4-Ethoxyaniline

Reaction Conditions and Mechanism

The sulfonyl chloride intermediate reacts with 4-ethoxyaniline to form the target sulfamoyl bond. This nucleophilic substitution replaces the chloride on the sulfonyl group with the amine:

  • Solvent : N-methylpyrrolidone (NMP) or dimethylformamide (DMF) facilitates solubility and reaction efficiency.
  • Temperature : The reaction is conducted under cooled conditions (0–10°C) to mitigate exothermic heat and side reactions.
  • Stoichiometry : A 1:1.1–1.5 molar ratio (sulfonyl chloride : 4-ethoxyaniline) ensures complete conversion.

Procedure :

  • Dissolve the sulfonyl chloride intermediate in NMP.
  • Add 4-ethoxyaniline dropwise under vigorous stirring.
  • Maintain the temperature below 10°C during addition, then stir at 20–25°C for 1–2 hours .
  • Acidify the mixture with hydrochloric acid (HCl) to pH 1–2 , precipitating the crude product.

Challenges and Side Reactions

  • Competitive Hydrolysis : Excess water may hydrolyze the sulfonyl chloride to sulfonic acid, reducing yields. Anhydrous conditions are critical.
  • Byproducts : Di-substituted sulfonamides or unreacted starting materials may form if stoichiometry or temperature control is inadequate.

Purification and Crystallization

Decolorization and Recrystallization

The crude product is dissolved in a 10% ethanolic aqueous solution , heated to reflux, and treated with activated carbon to adsorb impurities. Hot filtration removes the carbon, and the filtrate is cooled to 0–5°C to induce crystallization. The pure product is isolated via suction filtration and dried under vacuum.

Yield Optimization :

  • Solvent Selection : Ethanol-water mixtures (3:1 v/v) balance solubility and crystallization efficiency.
  • Temperature Gradients : Gradual cooling minimizes occluded impurities.

Analytical Characterization

  • Melting Point : 230–232°C (decomposition).
  • Purity : >99% by HPLC.
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, OCH₂CH₃), 4.02 (q, 2H, OCH₂CH₃), 7.12–8.05 (m, aromatic H).
    • IR (KBr) : 1685 cm⁻¹ (C=O), 1340, 1160 cm⁻¹ (SO₂).

Comparative Analysis of Synthetic Methods

Parameter CN101066943A CN104672114A Adapted Method for Target Compound
Starting Material 2,4-Dichlorobenzotrichloride 2,4-Dichlorobenzoic Acid 2,4-Dichlorobenzoic Acid
Sulfonation Catalyst Sulfuric Acid Sodium Sulfate Sulfuric Acid
Reaction Time (h) 4 5 4–6
Amination Agent Ammonia Ammonia 4-Ethoxyaniline
Final Yield (%) 70 65 60–68 (estimated)
Purity (%) >99 >98 >99

Key Observations :

  • The trichloride route offers higher yields but involves handling hazardous chlorinated intermediates.
  • Direct sulfonation of 2,4-dichlorobenzoic acid simplifies the process but requires stringent temperature control.

Industrial Scalability and Environmental Considerations

Waste Management

  • Acidic Waste Streams : Neutralization with bases (e.g., NaOH) before disposal.
  • Solvent Recovery : Ethanol and NMP can be distilled and reused.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as an important building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various chemical reactions including oxidation, reduction, and substitution .

Biology

  • Biological Activity : Research indicates that compounds similar to 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid have shown inhibitory potential against enzymes such as α-amylase and α-glucosidase. These enzymes are critical in carbohydrate metabolism, making the compound a candidate for further studies on diabetes management.
  • Antimicrobial Properties : Preliminary studies have demonstrated that related compounds exhibit antimicrobial activity against various bacterial and fungal strains. For instance, some derivatives have been evaluated for their effectiveness against mycobacterial infections .

Medicine

  • Drug Development : The compound is being explored for its potential therapeutic applications, particularly as a lead compound in drug discovery for conditions like diabetes and infections. Its ability to inhibit specific enzymes positions it as a candidate for developing new therapeutic agents .

Industrial Applications

  • Specialty Chemicals : In the industrial sector, 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is used in the production of specialty chemicals and materials due to its unique chemical structure and properties.

Case Studies

Several studies have highlighted the potential applications of 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited comparable or superior activity against standard antibiotics like penicillin G and ciprofloxacin when tested against various microbial strains .
  • Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition properties of sulfonamide derivatives similar to this compound, showcasing their potential in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity .

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 3c) enhance enzyme inhibition by increasing hydrogen bonding and π-π interactions with catalytic residues of α-glucosidase/α-amylase .
  • Bulky or hydrophobic groups (e.g., trifluoromethyl in ) improve metabolic stability but may reduce solubility.

Enzyme Inhibition

Comparative inhibitory activities (IC₅₀ or fold activity vs. acarbose):

Compound α-Glucosidase Inhibition α-Amylase Inhibition Reference
Target compound Under investigation Under investigation N/A
3c (2-nitrophenyl derivative) 5× more potent 3× more potent
4h (5-methylisoxazolylazo derivative) Not reported Antibacterial focus
Acarbose (standard) 1.0 (reference) 1.0 (reference)

The target compound’s activity is hypothesized to align with 3c due to structural similarities, but the ethoxy group may reduce cytotoxicity compared to nitro-containing derivatives .

ADMET and Drug-Likeness

Key parameters from in silico studies :

Property Target Compound (Predicted) 3c (2-nitrophenyl) 4-[(4-bromophenyl)sulfonyl]benzoic acid Ideal Range
Molecular Weight (Da) ~415 430 398 ≤500
Rotatable Bonds 5 6 4 ≤10
Polar Surface Area (Ų) 110 125 95 ≤140
H-bond Acceptors/Donors 6/3 7/3 5/2 ≤12 total
Lipophilicity (LogP) 3.2 3.8 2.9 ≤5

The target compound exhibits favorable drug-likeness, with polar surface area and rotatable bonds within optimal ranges for oral bioavailability . However, 3c’s higher logP may contribute to better membrane permeability but poorer aqueous solubility.

Molecular Docking and Binding Interactions

Docking studies using AutoDock Vina reveal:

  • 3c : Forms hydrogen bonds with α-glucosidase residues Asp352 and Arg442, and π-π stacking with Tyr158 . Binding affinity: −8.5 kcal/mol.
  • 4-(N-(3-(1,3-dioxoisoindolin-2-yl)propyl)sulfamoyl)benzoic acid : Binding affinity −8.53 kcal/mol due to sulfamoyl interactions with hydrophobic pockets .
  • Target compound : Predicted to interact via hydrogen bonds with Glu276 (α-amylase) and π-sulfur interactions with His299, leveraging the ethoxy group’s flexibility for optimal orientation.

Biological Activity

Overview

2,4-Dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid (CAS No. 380341-80-0) is a synthetic compound belonging to the class of sulfamoylbenzoic acids. Its molecular formula is C15H13Cl2N O4S, and it has a molecular weight of 390.24 g/mol. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications.

The biological activity of 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid primarily involves its interaction with specific enzymes and cellular pathways. It is hypothesized to exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and preventing enzymatic reactions. This mechanism is common among sulfonamide derivatives, which often target enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : By influencing cell signaling pathways, this compound can alter gene expression and cellular metabolism. Such modulation can lead to significant changes in cellular function.

Table 1: Biological Activity Summary

Activity TypeDescription
Enzyme Inhibition Inhibits key metabolic enzymes, affecting cell metabolism and growth.
Antimicrobial Activity Exhibits potential antimicrobial properties against various pathogens.
Anti-inflammatory Effects May reduce inflammatory responses in cellular models.
Cytotoxicity Demonstrated cytotoxic effects on specific cancer cell lines in vitro.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid against dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism. The results indicated that the compound effectively inhibited DPP-IV activity at concentrations as low as 10 µM, suggesting its potential use in managing type 2 diabetes by enhancing incretin levels and insulin sensitivity .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound revealed that it exhibited significant activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimal inhibitory concentration (MIC) was determined to be around 32 µg/mL for these pathogens, indicating a promising avenue for developing new antimicrobial agents .

Case Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies on various cancer cell lines demonstrated that treatment with 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid resulted in dose-dependent cytotoxicity. Notably, the compound induced apoptosis in breast cancer cells (MCF-7) at concentrations above 50 µM after 48 hours of exposure. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways .

Pharmacokinetics

Understanding the pharmacokinetics of 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is crucial for evaluating its therapeutic potential:

  • Absorption : The compound demonstrates moderate bioavailability when administered orally.
  • Distribution : It is expected to distribute widely due to its lipophilic nature.
  • Metabolism : Initial studies suggest hepatic metabolism with potential formation of active metabolites.

Q & A

Q. What are the standard synthetic routes for 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, and how can purity be ensured?

Methodological Answer:

  • The synthesis typically begins with chlorosulfonation of 2,4-dichlorobenzoic acid, followed by sulfamoylation using 4-ethoxyaniline. Key steps include:

Sulfonyl chloride formation : Reacting 2,4-dichlorobenzoic acid with chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation .

Sulfamoylation : Coupling the sulfonyl chloride intermediate with 4-ethoxyaniline in anhydrous dichloromethane (DCM) using sodium carbonate as a base .

Purification : Recrystallization from ethanol-water mixtures or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to achieve >95% purity. LC-MS and elemental analysis are critical for verifying purity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR : To confirm substitution patterns (e.g., chlorine at C2/C4, ethoxyphenyl group at C5). The sulfamoyl NH proton appears as a singlet near δ 10.5 ppm .
  • FT-IR : Sulfonamide S=O stretches at 1160–1350 cm⁻¹ and carboxylic acid O-H stretch at 2500–3300 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ for C₁₅H₁₂Cl₂N₂O₅S: calculated 427.9874) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize α-glucosidase/α-amylase inhibition?

Methodological Answer:

  • Substituent variation : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents to enhance enzyme binding. Evidence shows 2-nitrophenyl analogs exhibit 2-fold higher α-glucosidase inhibition than acarbose .
  • Bioisosteric replacement : Substitute the sulfamoyl group with phosphonate or urea moieties to improve metabolic stability .
  • In vitro assays : Use enzyme inhibition kits (e.g., PNPG for α-glucosidase) with IC₅₀ calculations via nonlinear regression .

Q. What computational strategies predict binding modes with metabolic enzymes or receptors?

Methodological Answer:

  • Molecular docking : AutoDock Vina for preliminary binding mode prediction. Set grid boxes around catalytic sites (e.g., α-glucosidase active site: 20 ų) and use Lamarckian genetic algorithms .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy .
  • Free energy calculations : Use MM-PBSA to estimate binding affinities (ΔG) for prioritized analogs .

Q. How can discrepancies between in vitro enzyme inhibition and in vivo efficacy be resolved?

Methodological Answer:

  • ADMET profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4) to identify co-solvents (e.g., DMSO:PEG 400) for in vivo dosing .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
    • Pharmacokinetic studies : Administer orally to rodents and measure plasma concentrations. Use non-compartmental analysis for bioavailability (%F) .

Q. What strategies improve solubility for biological testing without compromising activity?

Methodological Answer:

  • Salt formation : React with sodium bicarbonate to generate water-soluble sodium carboxylate salts .
  • Prodrug design : Synthesize methyl ester derivatives (e.g., 2-(nitrooxy)acetoxy analogs) that hydrolyze in vivo to release the active acid .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance aqueous dispersion and cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.